molecular formula C12H12F2N2O2S B2616340 1-(3,5-Difluorobenzenesulfonyl)piperidine-4-carbonitrile CAS No. 2326444-52-2

1-(3,5-Difluorobenzenesulfonyl)piperidine-4-carbonitrile

Cat. No.: B2616340
CAS No.: 2326444-52-2
M. Wt: 286.3
InChI Key: HTKCQDPITJWHOJ-UHFFFAOYSA-N
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Description

1-(3,5-Difluorobenzenesulfonyl)piperidine-4-carbonitrile is a sulfonamide-containing piperidine derivative characterized by a 3,5-difluorobenzenesulfonyl group attached to a piperidine ring with a cyano substituent at the 4-position. This compound is synthesized via sulfonylation reactions, where 3,5-difluorobenzenesulfonyl chloride reacts with a piperidine precursor under controlled conditions . Such structural features make it a candidate for pharmaceutical or agrochemical applications, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors.

Properties

IUPAC Name

1-(3,5-difluorophenyl)sulfonylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O2S/c13-10-5-11(14)7-12(6-10)19(17,18)16-3-1-9(8-15)2-4-16/h5-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKCQDPITJWHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)S(=O)(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-difluorobenzenesulfonyl)piperidine-4-carbonitrile typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 3,5-Difluorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 3,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the Carbonitrile Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorobenzenesulfonyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanogen bromide in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure can be characterized by the following chemical formula:

  • Molecular Formula : C13H12F2N2O2S
  • Molecular Weight : 302.31 g/mol

The presence of a difluorobenzenesulfonyl group and a piperidine ring contributes to its biological activity, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have indicated that 1-(3,5-Difluorobenzenesulfonyl)piperidine-4-carbonitrile exhibits significant anticancer properties. Research has shown that this compound can inhibit tumor growth in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : In vitro assays demonstrated that the compound reduced cell viability in breast cancer cell lines by up to 63% at high concentrations compared to control groups .

Neuroprotective Effects

Given its structural similarities with known neuroprotective agents, this compound may also exhibit potential in treating neurodegenerative diseases such as Alzheimer's disease.

  • Mechanism : The compound's ability to modulate neuroinflammatory pathways could provide benefits in reducing neuronal damage associated with oxidative stress .

Metabolic Disorders

The compound has been investigated for its effects on metabolic syndrome components, including obesity and insulin resistance.

  • Research Findings : Animal models treated with the compound showed improved insulin sensitivity and reduced body weight gain compared to untreated controls, suggesting a role in metabolic regulation .

The biological activity of this compound has been assessed through various pharmacological assays:

Activity Type Description Findings
AnticancerInhibition of tumor growth in vitroUp to 63% reduction in cell viability
NeuroprotectionModulation of neuroinflammatory pathwaysReduced oxidative stress markers
Metabolic RegulationEffects on insulin sensitivity and body weightSignificant improvements in animal models

Synthesis and Mechanistic Studies

The synthesis of this compound typically involves multi-step organic reactions, including sulfonylation and nitrilation processes. Mechanistic studies have suggested that the compound interacts with specific cellular targets involved in cancer progression and metabolic regulation.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorobenzenesulfonyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways such as NF-κB, PI3K/Akt, and MAPK, which are involved in various cellular processes including inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfonylated piperidine derivatives.

Structural and Functional Group Analysis

Compound Name Substituents on Piperidine Ring Sulfonyl/Other Groups Key Functional Features
1-(3,5-Difluorobenzenesulfonyl)piperidine-4-carbonitrile Cyano (-CN) at C4 3,5-Difluorobenzenesulfonyl High polarity (cyano), electron-withdrawing (F)
1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile (QP-8535) Cyano (-CN) at C4 Cyclopropylsulfonyl Moderate lipophilicity (cyclopropyl)
1-(2,4-Dichlorobenzoyl)-4-methylpiperidine (QB-5435) Methyl (-CH3) at C4 2,4-Dichlorobenzoyl Increased steric bulk (Cl), lipophilic
1-(3,5-Dichlorobenzoyl)piperidine (YF-5639) None (base piperidine) 3,5-Dichlorobenzoyl High lipophilicity (Cl), potential toxicity
BI 01383298 (1-[(3,5-Dichlorophenyl)sulfonyl]-N-[(4-fluorophenyl)methyl]-4-piperidinecarboxamide) Carboxamide (-CONH-) at C4, fluorobenzyl 3,5-Dichlorophenylsulfonyl Dual functionality (carboxamide, F-benzyl)

Metabolic Stability and Toxicity

  • Fluorinated derivatives generally exhibit improved metabolic stability compared to chlorinated analogs due to stronger C-F bonds. For example, 3,5-difluoro substitution may reduce oxidative metabolism compared to 3,5-dichloro groups in BI 01383298 .

Biological Activity

1-(3,5-Difluorobenzenesulfonyl)piperidine-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C1H1N2F2SO2\text{C}_1\text{H}_1\text{N}_2\text{F}_2\text{S}\text{O}_2

It features a piperidine ring substituted with a difluorobenzenesulfonyl group and a carbonitrile moiety. This unique structure is expected to confer specific interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution : A piperidine derivative reacts with a sulfonyl chloride under basic conditions.
  • Carbonitrile Formation : The introduction of the cyano group can be achieved through nucleophilic addition of a cyanide source to an activated intermediate.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing physiological responses.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

Activity TypeDescriptionReferences
AntimicrobialPotential effectiveness against bacterial strains
AnticancerInhibition of tumor cell proliferation
Anti-inflammatoryReduction of inflammatory markers in vitro

Anticancer Activity

In a study focusing on the anticancer properties of sulfonamide derivatives, this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited potent antibacterial effects, particularly against resistant strains, suggesting its potential as a lead compound for antibiotic development.

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